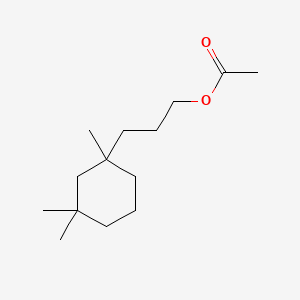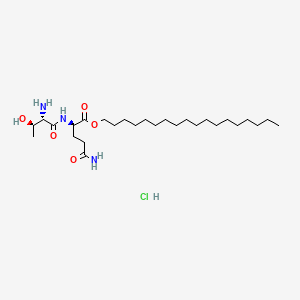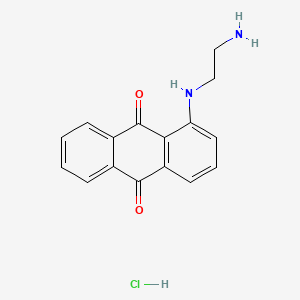
1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride is a chemical compound with the molecular formula C16H14N2O2.HCl and a molecular weight of 302.75. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride can be synthesized via a one-pot three-component condensation reaction. This involves the reaction of 1- and 2-amino anthraquinones with tri-ethyl orthoformate and CH-acid compounds without using any solvent or catalyst at a mild temperature of 50°C . This method yields the desired products in a short reaction time (14–50 minutes) with good to excellent yields (85–96%) .
Industrial Production Methods: In industrial settings, 1-aminoanthraquinone, a precursor to 1-((2-Aminoethyl)amino)anthraquinone, can be synthesized via high-temperature ammonolysis of 1-nitroanthraquinone using a continuous-flow method. This process involves optimizing conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone, and water content to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone dyes.
Biology: It is used in the study of biological processes and as a fluorescent probe.
Industry: It is used in the production of dyes and pigments, as well as in environmental sensors.
Mecanismo De Acción
The mechanism of action of 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride involves its interaction with molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s amino groups allow it to form hydrogen bonds and interact with various biological molecules, influencing cellular processes .
Comparación Con Compuestos Similares
- 1-Aminoanthraquinone
- 2-Aminoanthraquinone
- 1,4-Diaminoanthraquinone
- 1,5-Diaminoanthraquinone
Comparison: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride is unique due to its specific aminoethyl substitution, which enhances its solubility and reactivity compared to other aminoanthraquinone derivatives. This makes it particularly useful in applications requiring high reactivity and solubility .
Propiedades
Número CAS |
97404-13-2 |
|---|---|
Fórmula molecular |
C16H15ClN2O2 |
Peso molecular |
302.75 g/mol |
Nombre IUPAC |
1-(2-aminoethylamino)anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C16H14N2O2.ClH/c17-8-9-18-13-7-3-6-12-14(13)16(20)11-5-2-1-4-10(11)15(12)19;/h1-7,18H,8-9,17H2;1H |
Clave InChI |
WYTHYWAAQAHLGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


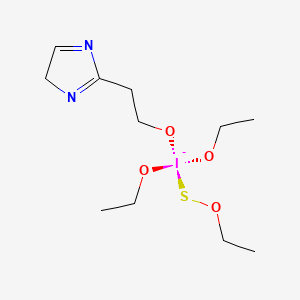
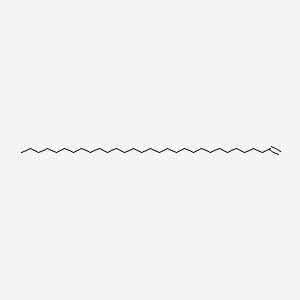

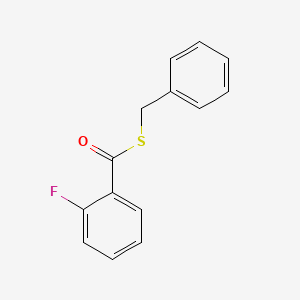

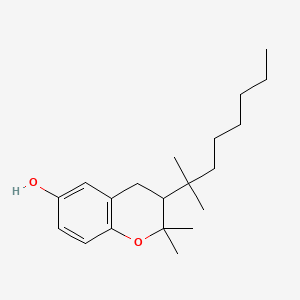
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
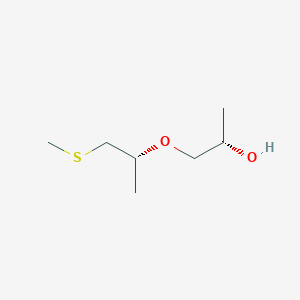
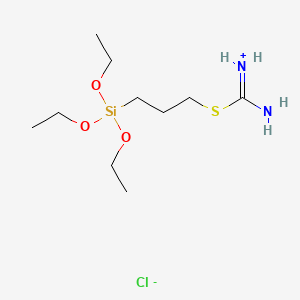
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
